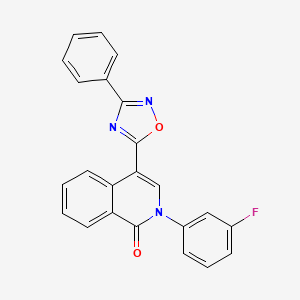![molecular formula C17H12ClFN2O3 B6483898 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327195-56-1](/img/structure/B6483898.png)
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, or 2Z-FCMC, is a novel heterocyclic compound with potential applications in the biomedical and pharmaceutical fields. This compound has been studied in recent years due to its unique structure and ability to interact with a variety of biological targets.
Aplicaciones Científicas De Investigación
2Z-FCMC has been studied for its potential applications in the biomedical and pharmaceutical fields. This compound has been found to possess anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Additionally, 2Z-FCMC has been studied for its potential to act as a neuroprotective agent and to regulate the expression of genes related to inflammation.
Mecanismo De Acción
The mechanism of action of 2Z-FCMC is not yet fully understood. However, it is believed that this compound acts by targeting specific proteins and enzymes involved in inflammation, oxidative stress, and cancer cell growth. Additionally, 2Z-FCMC has been found to modulate gene expression and to interact with various intracellular signaling pathways.
Biochemical and Physiological Effects
2Z-FCMC has been found to possess anti-inflammatory and antioxidant properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as reduce oxidative stress. Additionally, 2Z-FCMC has been found to regulate the expression of genes related to inflammation and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2Z-FCMC has several advantages for laboratory experiments. This compound is relatively easy to synthesize and is stable in aqueous solutions. Additionally, 2Z-FCMC has been found to be non-toxic to cells and can be used in a variety of biological assays. However, there are some limitations to using 2Z-FCMC in laboratory experiments. This compound is not soluble in organic solvents, which can limit its use in certain assays. Additionally, 2Z-FCMC has a short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for the study of 2Z-FCMC. This compound could be further studied for its potential applications in the treatment of inflammation, oxidative stress, and cancer. Additionally, 2Z-FCMC could be studied for its potential to act as a neuroprotective agent and to regulate gene expression. Furthermore, the mechanism of action of 2Z-FCMC could be further investigated to gain a better understanding of how this compound interacts with its targets. Finally, 2Z-FCMC could be studied for its potential to act as an inhibitor of drug-resistant bacteria.
Métodos De Síntesis
2Z-FCMC can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-2-fluorobenzaldehyde with 2-amino-5-methoxybenzaldehyde in the presence of a base, such as sodium carbonate, to form the intermediate compound 4-chloro-2-fluoro-2-((2-amino-5-methoxyphenyl)imino)benzaldehyde. This intermediate compound is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium hydroxide, to form the desired 2Z-FCMC.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURBGVMHFUIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6483838.png)
![6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6483845.png)
![6-methyl-1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6483852.png)
![6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B6483859.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6483870.png)
![ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B6483875.png)
![N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6483883.png)
![methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B6483886.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6483899.png)
![(2Z)-6-chloro-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483914.png)
![(2Z)-6-chloro-2-[(2-chloro-4-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483918.png)
![(2Z)-6-chloro-2-[(3-chloro-4-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483922.png)
![(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483926.png)